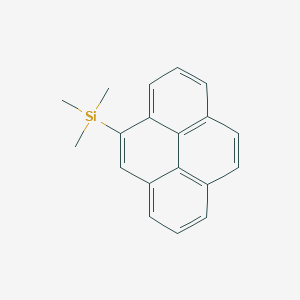
Trimethyl(pyren-4-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(pyren-4-YL)silane is an organosilicon compound that features a pyrene moiety attached to a silicon atom through a trimethylsilyl group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the chemical versatility of silanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(pyren-4-YL)silane typically involves the reaction of pyrene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Pyrene+(CH3)3SiCl→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(pyren-4-YL)silane can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The silane group can participate in hydrosilylation reactions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like lithium aluminum hydride or Grignard reagents.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Silane-functionalized alkanes or alkenes.
Substitution: Various substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(pyren-4-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Medicine: Explored for its potential in drug delivery systems, leveraging the stability and biocompatibility of the silane group.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Trimethyl(pyren-4-YL)silane is largely dependent on the specific application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double or triple bonds. In bioimaging, the pyrene moiety’s fluorescence is utilized to track the compound within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the pyrene moiety, making it less suitable for applications requiring fluorescence.
Triethylsilane: Another trialkylsilane, but with ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups, used as a radical reducing agent.
Uniqueness
Trimethyl(pyren-4-YL)silane is unique due to the combination of the pyrene moiety’s photophysical properties and the silane group’s chemical versatility. This makes it particularly valuable in applications requiring both fluorescence and reactivity, such as in advanced materials and bioimaging.
Eigenschaften
CAS-Nummer |
116060-97-0 |
|---|---|
Molekularformel |
C19H18Si |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
trimethyl(pyren-4-yl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)17-12-15-8-4-6-13-10-11-14-7-5-9-16(17)19(14)18(13)15/h4-12H,1-3H3 |
InChI-Schlüssel |
DTHHBRGNQAAQBO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
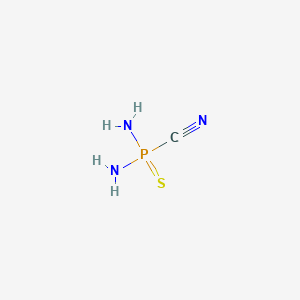
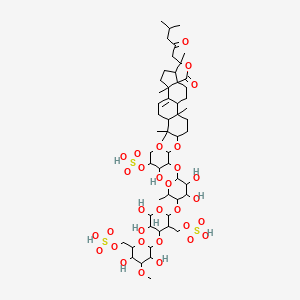

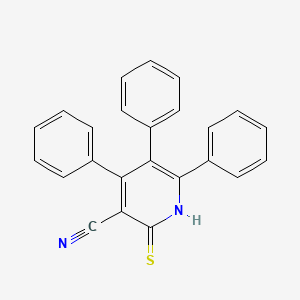
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
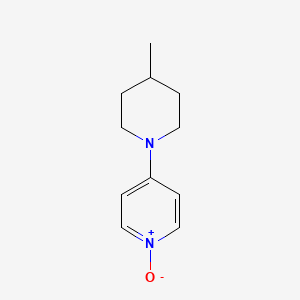
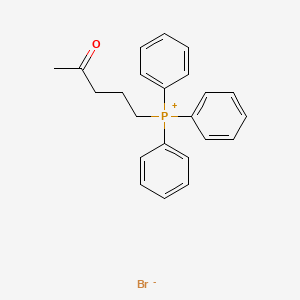
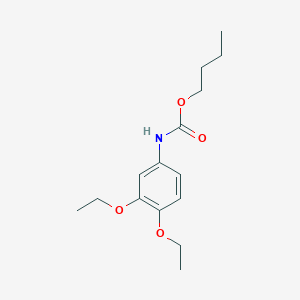
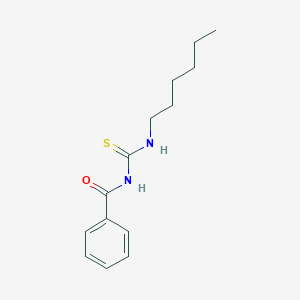

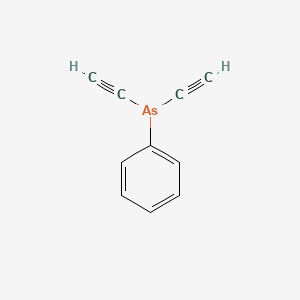
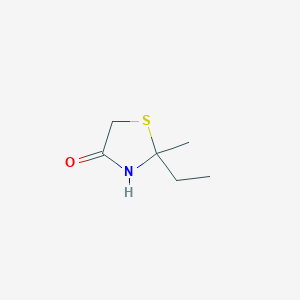
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
